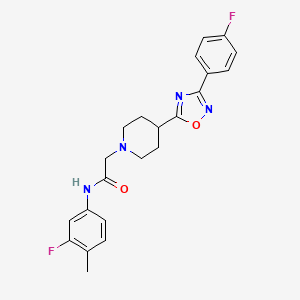

![molecular formula C14H13N3S B2779862 2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine CAS No. 313274-33-8](/img/structure/B2779862.png)

2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been identified as a potent inhibitor of certain enzymes involved in the regulation of various physiological processes, making it a promising candidate for the development of novel therapeutic agents.

Scientific Research Applications

Synthesis and Functionalization

2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine is a compound within the broader class of imidazo[1,2-a]pyrimidines, which have garnered attention for their regiospecific synthesis and versatile functionalization capabilities. These compounds can be synthesized regiospecifically through one-pot reactions involving 2-aminopyridines or 2-aminopyrimidines with various reagents, yielding yields of 35-92% (Katritzky et al., 2003). The imidazo[1,2-a]pyrimidine scaffold is of particular interest in synthetic chemistry for its diverse chemosynthetic methodologies, including multicomponent reactions, condensation reactions, and carbon–nitrogen bond formation, among others (Goel et al., 2015).

Medicinal Chemistry and Drug Development

The imidazo[1,2-a]pyrimidine scaffold is recognized as a "drug prejudice" due to its broad applications in medicinal chemistry, including roles in anticancer, antimicrobial, antiviral, and antidiabetic therapeutics. This has led to numerous attempts to modify this scaffold structurally, aiming to discover and develop novel therapeutic agents (Deep et al., 2016). Furthermore, the synthesis of imidazo[1,2-a]pyridines and related compounds has been explored through environmentally friendly methods, including catalyst-free reactions under microwave irradiation in green solvents, highlighting the synthetic flexibility and eco-friendliness of this compound class (Rao et al., 2018).

Optical Properties and Sensory Applications

Studies have also explored the optical properties of imidazo[1,2-a]pyrimidines, finding that these compounds can act as selective fluorescent sensors towards certain ions, such as zinc. This underscores their potential utility in environmental monitoring and in the development of diagnostic tools (Rawat & Rawat, 2018).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives, which are structurally similar, have been identified as covalent anticancer agents . They have been used to synthesize a series of novel KRAS G12C inhibitors , which target the KRAS G12C-mutated cells .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been shown to interact with their targets through covalent bonding . This interaction results in changes at the molecular level, potentially disrupting the normal function of the target cells .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to affect cellular processes . For example, one derivative was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been shown to have potent anticancer effects . For example, one derivative was identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .

properties

IUPAC Name |

2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c1-11-3-5-13(6-4-11)18-10-12-9-17-8-2-7-15-14(17)16-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJSSVHDSDCVLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=CN3C=CC=NC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea](/img/structure/B2779780.png)

![2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2779788.png)

![N-(3,5-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2779790.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2779791.png)

![3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2779792.png)

![3-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2779796.png)

![N-[(4-Chlorophenyl)-cyanomethyl]-4-pyrrol-1-ylpyridine-2-carboxamide](/img/structure/B2779797.png)

![2-(4-Bromophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2779800.png)